molecular formula C8H10N2O4S B13446586 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid

4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid

Cat. No.: B13446586
M. Wt: 230.24 g/mol
InChI Key: IIURSFFZEYHNMU-UHFFFAOYSA-N
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Description

4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid typically involves the coupling of azetidine derivatives with sulfonyl and pyrrole carboxylic acid groups. One common method includes the protection of the azetidine nitrogen, followed by sulfonylation and subsequent deprotection to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the azetidine ring can produce various azetidine derivatives.

Scientific Research Applications

4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

4-(azetidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c11-8(12)7-4-6(5-9-7)15(13,14)10-2-1-3-10/h4-5,9H,1-3H2,(H,11,12)

InChI Key

IIURSFFZEYHNMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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